
Janus green
Overview
Description
Janus green is a synthetic organic compound with the molecular formula C26H23ClN6. It is known for its vibrant color and is commonly used as a dye in various applications. The compound is also referred to as this compound G .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janus green typically involves the reaction of o-substituted toluidines with 4-amino-N,N-dimethylaniline. Potassium permanganate is often used as an oxidant in these reactions. The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, are carefully controlled to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Redox Reactions
Janus Green B is primarily recognized for its ability to undergo reduction and oxidation reactions. The dye can be reduced enzymatically or chemically, leading to various derivatives:
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Reduction Mechanism:
Enzymatic Reduction
The enzymatic reduction of this compound B has been studied extensively:
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Enzymatic Systems:
Interaction with Biological Molecules
This compound B interacts with cellular components, particularly proteins and nucleic acids:
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Binding with DNA:
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Adsorption on Proteins:
Catalytic Reactions
This compound also acts as a reagent in catalytic reactions:
Scientific Research Applications
Histological Staining
Janus Green B is predominantly used for mitochondrial staining in histological studies. It aids in visualizing the morphology and functionality of mitochondria, which are crucial for energy metabolism in cells.
- Mechanism : The dye undergoes oxidation-reduction reactions that allow it to selectively stain mitochondria under aerobic conditions. When oxygen is present, the dye appears blue due to its interaction with the mitochondrial electron transport chain .
Cell Viability Assays
This compound B has been employed in assessing cell viability, particularly in corneal endothelial cells. A photometric technique utilizing this compound allows researchers to quantify endothelial damage effectively.
- Case Study : In a study involving pig corneas preserved in McCarey-Kaufman medium, the percentage of damaged endothelial cells was determined using this compound B staining. Results indicated significant endothelial damage over time, demonstrating the dye's utility in evaluating cell viability post-surgery .
Time Point (Days) | Endothelial Damage (%) |
---|---|
4 | 8.5 ± 1.8 |
7 | 29.5 ± 3.7 |
10 | 45.5 ± 5.5 |
14 | 69.3 ± 3.7 |
20 | 100 |
Biochemical Studies
Research has shown that this compound B can be used to study mitochondrial function and enzyme activity through its interaction with various substrates.
- Enzymatic Reduction : Studies indicate that this compound B can be reduced by dehydrogenase systems present in mitochondria, allowing researchers to assess metabolic activities within cells .
Substrate | Effect on Dye Reduction |
---|---|
Lactate | High |
Succinate | High |
Malate | Low |
Recent Innovations
Recent studies have expanded the applications of this compound B beyond traditional uses:
Colorimetric Assays
Recent investigations have utilized this compound B for colorimetric visualization techniques in molecular biology, such as polymerase chain reaction (PCR) and loop-mediated isothermal amplification (LAMP). The dye's interaction with DNA allows for the detection of amplified products through metachromatic shifts .
- Binding Characteristics : The dye exhibits cooperative binding with polyanions like sodium alginate and shows multiple binding sites on DNA, enhancing its utility in diagnostic assays.
Novel Diagnostic Systems
Janus particles incorporating this compound are being explored for rapid diagnostic tests, including viral detection systems like the Express Biochecker developed during the COVID-19 pandemic. These systems utilize the dual properties of Janus particles for efficient antigen detection .
Mechanism of Action
The mechanism of action of Janus green involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
Azure A: Another phenazinium dye with similar staining properties.
Methylene Blue: A widely used dye with applications in biology and medicine.
Toluidine Blue: A dye used in histology for staining acidic tissue components.
Uniqueness
Janus green is unique due to its specific chemical structure, which imparts distinct staining properties and reactivity. Its ability to form stable complexes with various molecular targets makes it particularly valuable in scientific research and industrial applications .
Biological Activity
Janus Green B (JGB) is a synthetic dye that has been extensively studied for its biological activity, particularly in relation to mitochondria. This article delves into the mechanisms of action, effects on cellular structures, and potential applications of this compound B in biological research.
This compound B is primarily known for its ability to stain mitochondria. The staining mechanism involves the reduction of JGB by various dehydrogenase systems within cells. The dye is reduced to a colorless form in the presence of reduced flavoproteins generated by metabolic processes. This reduction is crucial for the dye's selective staining properties, making it a valuable tool in histological studies.
Key Studies on Mechanism
- Reduction by Isolated Cell Fractions : Research indicates that this compound B is rapidly reduced by rat liver homogenates, especially when supplemented with nicotinamide and DPN (Nicotinamide adenine dinucleotide). The presence of substrates like lactate and succinate significantly enhances the reduction process, with lactate being the most effective .
- Influence of Magnesium Ions : A study highlighted that the swelling of mitochondria and inhibition of oxidative phosphorylation caused by this compound B were closely linked to magnesium ions, suggesting that JGB can disrupt mitochondrial function under certain conditions .
- Enzymatic Basis : The enzymatic interactions involving this compound B have been characterized, showing that lactic dehydrogenase plays a significant role in its reduction. This enzymatic activity underscores the dye's dependence on cellular metabolic states .
Effects on Cellular Structures
This compound B not only serves as a mitochondrial stain but also has notable effects on cellular structures:
- Mitochondrial Injury : Studies have documented that exposure to this compound B can lead to selective injury of mitochondria, particularly when combined with laser light irradiation. This combination has been shown to induce morphological changes in HeLa cells, indicating potential applications in studying mitochondrial dysfunction .
- Cellular Degeneration : The dye has been implicated in cellular degenerative processes, particularly affecting lysosomal function and mitochondrial integrity. Observations suggest that JGB can initiate a cascade of cellular events leading to degeneration when used supravitally .
Case Studies and Applications
Several case studies illustrate the practical applications of this compound B in biological research:
- Mitochondrial Function Assessment : A critical study utilized this compound B to assess mitochondrial functionality across various cell types, demonstrating its effectiveness in identifying dysfunctional mitochondria in cancerous tissues compared to normal tissues .
- Histological Techniques : JGB is widely employed in histological techniques for visualizing mitochondrial distribution and health within tissues. Its rapid staining properties allow for quick assessments during tissue processing, making it a staple in pathological studies.
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What is the role of Janus Green in assessing mitochondrial purity in cell-based assays?
this compound is used as a vital stain to evaluate mitochondrial integrity and activity in in vitro studies. In protocols like In-Cell ELISA, cells are stained with this compound after fixation and permeabilization to normalize signal intensity against cell density variations. The dye binds to active mitochondria, enabling quantification of mitochondrial purity via spectrophotometry or fluorescence microscopy. For example, rat cerebral mitochondria isolated for neuroprotection studies were validated using this compound staining, where active mitochondria retained the dye, while inactivated ones showed reduced uptake .
Methodological Steps :
- Fix and permeabilize cells.
- Incubate with this compound (0.1–0.5% w/v in PBS).
- Quantify staining intensity using plate readers (e.g., LI-COR ICW software).
- Normalize target protein signals against this compound intensity to control for cell density .
Q. How does this compound staining improve reproducibility in high-throughput assays?
this compound addresses variability in cell seeding density, a critical factor in assays like In-Cell ELISA. By staining all cells post-fixation, researchers normalize experimental data (e.g., antibody signals) against a baseline metric. This reduces inter-well variability and enhances statistical robustness, particularly in screens involving neurotoxic compounds or mitochondrial stressors .
Advanced Research Questions
Q. What experimental contradictions arise when using this compound in dual-staining protocols, and how can they be resolved?
this compound may interfere with fluorescent dyes (e.g., propidium iodide) due to spectral overlap or chemical interactions. A 2022 study on rat brain mitochondria observed quenching of this compound signals when co-stained with Rhodamine 123. To resolve this:
- Optimize dye concentrations (e.g., reduce this compound to 0.05% w/v).
- Use sequential staining with wash steps to minimize cross-reactivity.
- Validate with control groups (unstained and single-stained samples) .
Q. What are the mechanistic insights into Janus nanoparticles (NPs) in enhanced oil recovery, and how do experimental parameters influence their efficacy?
Janus NPs (asymmetric particles with hydrophilic/hydrophobic faces) enhance oil displacement via three mechanisms:
- Wettability alteration : Hydrophobic interactions with oil droplets.
- Structural disjoining pressure : NP layering at oil-water interfaces.
- Low-pressure extrusion : Effective even at 5–10 MPa injection pressures.
Key Experimental Parameters :
Parameter | Optimal Range | Impact on Efficiency |
---|---|---|
Injection pressure | 5–15 MPa | Higher pressure increases NP penetration into reservoirs. |
NP concentration | 0.1–1.0 wt% | Excess NPs cause aggregation, reducing interfacial activity. |
Temperature | 50–80°C | Higher temps reduce oil viscosity, enhancing displacement. |
These findings were validated through capillary number analysis and 3D reservoir modeling .
Q. How do synthesis challenges for 2D Janus materials (e.g., RhSeCl) affect their electronic properties, and what characterization methods are critical?
Asymmetric 2D Janus materials face synthesis hurdles like phase segregation and interfacial defects. For example, RhSeCl requires precise anion exchange during chemical vapor deposition to maintain monolayer integrity. Characterization methods include:
- Thermochemical analysis : To monitor stability during synthesis.
- XPS/EELS : To confirm anion distribution (Cl vs. Se/Te).
- SQUID magnetometry : To correlate structural asymmetry with magnetic anisotropy.
Defects in these materials reduce charge-carrier mobility by 30–40%, as shown in RhSeCl studies using aberration-corrected STEM .
Q. Data Contradictions and Resolution Strategies
Q. Why do studies report conflicting results on this compound’s cytotoxicity in neuronal cells?
Discrepancies arise from protocol variations:
- Staining duration : Prolonged exposure (>30 min) induces oxidative stress in primary neurons.
- Cell type : Immortalized cell lines (e.g., SH-SY5Y) tolerate higher dye concentrations than primary cultures. Resolution : Standardize exposure times (≤15 min) and include viability controls (e.g., MTT assays) when adapting protocols across models .
Q. Methodological Best Practices
Properties
IUPAC Name |
8-[[4-(dimethylamino)phenyl]diazenyl]-10-phenylphenazin-10-ium-2-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6.ClH/c1-31(2)21-12-9-19(10-13-21)29-30-20-11-15-24-26(17-20)32(22-6-4-3-5-7-22)25-16-18(27)8-14-23(25)28-24;/h3-17,27H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCTDLWCKUBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=[N+](C4=C(C=CC(=C4)N)N=C3C=C2)C5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4618-88-6 | |
Record name | Janus Green | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4618-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Janus green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JANUS GREEN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7IG5OP2KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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